molecular formula C15H10BrNO B1510037 7-Bromo-5-phenylquinolin-8-ol CAS No. 648896-53-1

7-Bromo-5-phenylquinolin-8-ol

Cat. No.: B1510037
CAS No.: 648896-53-1
M. Wt: 300.15 g/mol
InChI Key: RBWNRPPLBHOAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-phenylquinolin-8-ol is a brominated derivative of quinoline, characterized by the presence of a bromine atom at the 7th position and a phenyl group at the 5th position of the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-phenylquinolin-8-ol typically involves the bromination of 5-phenylquinolin-8-ol. This can be achieved through electrophilic aromatic substitution reactions, where bromine is introduced into the quinoline ring system in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-phenylquinolin-8-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It has been investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: It is being explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 7-Bromo-5-phenylquinolin-8-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

7-Bromo-5-phenylquinolin-8-ol is similar to other brominated quinolines, such as 5-bromoquinoline and 7-bromoquinoline. its unique combination of a phenyl group and a bromine atom at specific positions on the quinoline ring system gives it distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other brominated quinolines may not be as effective.

Properties

IUPAC Name

7-bromo-5-phenylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-13-9-12(10-5-2-1-3-6-10)11-7-4-8-17-14(11)15(13)18/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWNRPPLBHOAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C3=C2C=CC=N3)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728404
Record name 7-Bromo-5-phenylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648896-53-1
Record name 7-Bromo-5-phenylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-5-phenylquinolin-8-ol
Reactant of Route 2
Reactant of Route 2
7-Bromo-5-phenylquinolin-8-ol
Reactant of Route 3
Reactant of Route 3
7-Bromo-5-phenylquinolin-8-ol
Reactant of Route 4
Reactant of Route 4
7-Bromo-5-phenylquinolin-8-ol
Reactant of Route 5
Reactant of Route 5
7-Bromo-5-phenylquinolin-8-ol
Reactant of Route 6
Reactant of Route 6
7-Bromo-5-phenylquinolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.